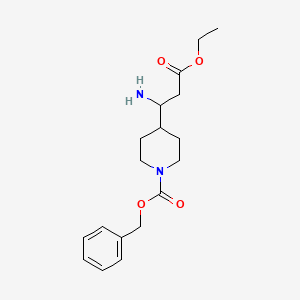

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

CAS No.: 886362-29-4

Cat. No.: VC2908629

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886362-29-4 |

|---|---|

| Molecular Formula | C18H26N2O4 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26N2O4/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3 |

| Standard InChI Key | FKAQMJZSCMEXOB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |

| Canonical SMILES | CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Properties

Comparative Analysis with Related Compounds

Table 1 presents a comparative analysis of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate with structurally related compounds, highlighting structural relationships and physicochemical differences:

Structural Derivatives and Analogs

Salt Forms

The hydrochloride salt of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate represents an important derivative with distinct physical and chemical properties. This salt form has been documented with the CAS Registry Number 1159826-30-8 and PubChem CID 46738163 . The conversion to a hydrochloride salt modifies several properties:

-

Significantly enhances water solubility through the formation of an ionic species

-

Improves stability against oxidation and other degradation pathways

-

Alters crystalline structure, potentially improving solid-state characteristics

-

Modifies the physiological absorption and distribution profile in biological systems

The hydrochloride salt has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.9 g/mol, reflecting the addition of HCl to the parent compound . The existence of this salt form suggests pharmaceutical interest in the compound, as salt formation is a common strategy to enhance drug-like properties.

Structural Modifications

The multifunctional nature of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate provides numerous opportunities for structural modifications to generate novel derivatives with altered properties. Potential modifications include:

-

Variation of the protecting group on the piperidine nitrogen (e.g., replacing benzyloxycarbonyl with tert-butyloxycarbonyl or fluorenylmethyloxycarbonyl)

-

Modification of the ester group through transesterification or conversion to amides, thioesters, or other carboxylic acid derivatives

-

Functionalization of the primary amine through alkylation, acylation, or conversion to other nitrogen-containing functional groups

-

Introduction of substituents at various positions on the piperidine ring to explore steric and electronic effects

-

Stereochemical modifications at the chiral center adjacent to the amino group

A related structural analog, Benzyl 4-(2-cyano-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, represents an example where the amino group is replaced with a cyano group, demonstrating how strategic functional group modifications can generate diverse compound libraries .

Analytical Characterization

Spectroscopic Properties

While comprehensive spectroscopic data for Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate are not available in the referenced sources, predicted spectroscopic characteristics based on structural features would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR would reveal characteristic signals for aromatic protons (approximately 7.2-7.4 ppm), benzyloxycarbonyl methylene protons (approximately 5.0-5.2 ppm), ethyl ester signals (quartet at approximately 4.1-4.2 ppm and triplet at approximately 1.2-1.3 ppm), and complex patterns for the piperidine ring protons.

-

¹³C NMR would display signals for carbonyl carbons (approximately 170-175 ppm for the ester and 155-160 ppm for the carbamate), aromatic carbons (125-140 ppm), and aliphatic carbons of the piperidine ring and side chain.

-

-

Infrared (IR) spectroscopy would exhibit characteristic absorption bands for:

-

N-H stretching of the primary amine (approximately 3300-3500 cm⁻¹)

-

C=O stretching of both the ester and carbamate groups (approximately 1700-1750 cm⁻¹)

-

C-O stretching (approximately 1200-1250 cm⁻¹)

-

Aromatic C=C stretching (approximately 1600 cm⁻¹)

-

-

Mass spectrometry would likely show:

-

Molecular ion peak at m/z 334 corresponding to the molecular weight

-

Fragment ions resulting from cleavage of the benzyl group, loss of the ethyl ester, or fragmentation of the piperidine ring

-

These spectroscopic techniques would be essential for structural confirmation and purity assessment during synthesis and analysis.

Chromatographic Analysis

For separation, identification, and quantification of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, several chromatographic methods would be applicable:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase conditions using C18 columns would be most appropriate

-

Mobile phase systems likely consisting of acetonitrile/water gradients with modifiers such as formic acid or ammonium acetate to control pH and improve peak shape

-

Detection via UV absorption (typically at 210-254 nm) or mass spectrometry would provide sensitivity and specificity

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with solvent systems containing combinations of ethyl acetate, hexanes, methanol, and ammonia

-

Visualization methods could include UV detection and specialized staining reagents such as ninhydrin (which reacts with primary amines to produce colored spots)

-

-

Gas Chromatography (GC):

-

Likely requiring derivatization of the primary amine to enhance volatility

-

Temperature programming to facilitate separation from related compounds

-

Flame ionization or mass spectrometric detection for identification and quantification

-

These analytical techniques would be valuable for monitoring reaction progress during synthesis, assessing purity of isolated material, and identifying potential impurities or structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume